2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide
Description
This compound features a benzothiadiazine core substituted with a fluorine atom at position 7 and two sulfonyl oxygen atoms (1,1-dioxo group). A sulfanyl (-S-) bridge connects this heterocycle to an acetamide moiety, which is further substituted with a 3-fluorophenyl group at the nitrogen atom. The 3-fluorophenyl group may contribute to lipophilicity and target selectivity .
Properties
IUPAC Name |
2-[(7-fluoro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F2N3O3S2/c16-9-2-1-3-11(6-9)18-14(21)8-24-15-19-12-5-4-10(17)7-13(12)25(22,23)20-15/h1-7H,8H2,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQOGVZVOJSNAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide involves multiple steps. The starting material is typically a benzothiadiazine derivative, which undergoes a series of reactions including sulfonation, fluorination, and acylation to introduce the desired functional groups . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzothiadiazine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. Research indicates that it may exhibit:
- Anticancer Activity : Studies suggest that benzothiadiazine derivatives can induce apoptosis in cancer cells by modulating cell cycle regulators and inhibiting specific enzymes related to tumor growth.
- Antimicrobial Properties : The compound's structural features may confer antimicrobial activity, making it a candidate for developing new antibiotics.
The biological mechanisms of 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide include:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as aldose reductase, which is implicated in diabetic complications. This inhibition may help mitigate oxidative stress associated with diabetes.
- Receptor Modulation : The compound may influence receptor activity within cellular pathways, potentially leading to therapeutic effects in various diseases.
Case Studies
Several studies have highlighted the potential applications of this compound:
- Anticancer Research : A study published in a peer-reviewed journal explored the anticancer properties of benzothiadiazine derivatives. The findings indicated that these compounds could inhibit tumor growth and induce apoptosis in various cancer cell lines through specific signaling pathways.
- Antimicrobial Activity : Another investigation assessed the antimicrobial efficacy of related benzothiadiazine compounds against a range of bacterial strains. Results showed significant inhibitory effects, suggesting potential for development as new antimicrobial agents.
- Diabetes Management : Research focusing on enzyme inhibition revealed that compounds similar to this compound could reduce complications associated with diabetes by targeting aldose reductase.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(3-Fluorophenyl)-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide (Compound 63)
- Structure : Replaces the benzothiadiazine ring with a 1,3,4-thiadiazole core. The sulfanyl group is directly attached to the thiadiazole ring.
- Biological Activity : Exhibits anticancer activity against MCF-7 breast cancer cells (MTT assay), though less potent than doxorubicin .
2-{[5-(4-tert-Butylphenyl)-4-(4-Methoxyphenyl)-1,2,4-Triazol-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide
- Structure : Features a 1,2,4-triazole ring substituted with 4-tert-butylphenyl and 4-methoxyphenyl groups.
- Key Difference: The triazole ring lacks the sulfone functionality of benzothiadiazine, which may reduce oxidative stability.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-Methoxyphenyl)acetamide
- Structure : Contains a benzothiazole core with a trifluoromethyl group at position 4. The acetamide is linked to a 3-methoxyphenyl group.
- Key Difference: The benzothiazole ring lacks the sulfone group but includes a trifluoromethyl substituent, which increases lipophilicity and may improve blood-brain barrier penetration. Biological data are unspecified, but benzothiazoles are known for antitumor and antimicrobial activities .
2-(3,4-Dichlorophenyl)-N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide
- Structure : Pyrazolone ring substituted with phenyl and methyl groups; acetamide linked to a dichlorophenyl group.
- Biological Relevance : Structural analogs are studied for coordination chemistry and penicillin-like activity. The dichlorophenyl group enhances halogen bonding but may increase toxicity compared to the fluorine-substituted target compound .
Structural and Functional Data Table
Research Findings and Implications
- Electron-Withdrawing Groups : The sulfone in the target compound’s benzothiadiazine core may enhance oxidative stability and hydrogen-bonding capacity compared to thiadiazole or triazole analogs .
- Fluorine vs. Chlorine : Fluorine substituents (as in the target compound) generally offer better metabolic stability and lower toxicity than chlorine .
- Heterocycle Influence : Benzothiadiazine’s planar structure may facilitate π-π stacking interactions in biological targets, whereas triazoles and pyrazolones introduce steric or conformational constraints .
Biological Activity
The compound 2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3-fluorophenyl)acetamide is a member of the benzothiadiazine class, characterized by its unique structural features that contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
- IUPAC Name : this compound
- Molecular Formula : C13H10F2N2O2S
- Molecular Weight : 302.29 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the dioxo-benzothiadiazine core allows for potential interactions with various enzymes and receptors involved in cellular signaling pathways. The fluorinated phenyl group may enhance lipophilicity, facilitating membrane permeability and bioavailability.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Anticancer Properties : The compound has been evaluated for its anticancer activity in several in vitro studies. It appears to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of cell cycle progression.
- Anti-inflammatory Effects : There is evidence suggesting that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in cellular models.
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study conducted on breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early and late apoptotic cells following treatment, suggesting that the compound effectively triggers apoptotic pathways.
Case Study: Antimicrobial Efficacy
A series of disk diffusion assays were performed to evaluate the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition zones, indicating potent antibacterial activity. Further analysis revealed that the compound disrupts membrane integrity, leading to cell lysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
